molecular formula C22H24N2O4 B8025141 p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate

p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate

Cat. No.: B8025141
M. Wt: 380.4 g/mol
InChI Key: ORGGXELYDKDENI-UHFFFAOYSA-N
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Description

p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core, substituted with a p-nitrophenyl ester group at the 7-position and an m-methylphenyl group at the 2-position.

Properties

IUPAC Name

(4-nitrophenyl) 2-(3-methylphenyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16-3-2-4-17(13-16)18-14-22(15-18)9-11-23(12-10-22)21(25)28-20-7-5-19(6-8-20)24(26)27/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGGXELYDKDENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC3(C2)CCN(CC3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[35]nonane-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has potential applications in biological and medicinal research. Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes. Additionally, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic core may interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the spiro core and ester groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound : p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate 2: m-methylphenyl; 7: p-nitrophenyl ester Not explicitly provided Inferred ~350–400 Likely high reactivity due to nitro group; potential use in enzymatic assays or prodrug design. N/A
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2: oxo group; 7: tert-butyl ester C₁₃H₂₁NO₃ 239 Lipophilic tert-butyl group enhances membrane permeability; intermediate in drug synthesis.
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 7: benzyl ester C₁₆H₁₉NO₃ 273 Used in organic synthesis and medicinal chemistry; benzyl group aids in protecting amines.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl 2,7: diaza core; 7: tert-butyl ester C₁₄H₂₇N₃O₂ 269.39 Increased basicity due to diaza core; potential ligand for receptor binding.
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate 2: aminomethyl; 1: oxygen atom C₁₃H₂₄N₂O₃ 256.35 Polar aminomethyl group improves aqueous solubility; used in peptide mimetics.

Functional Group Impact on Properties

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike tert-butyl or benzyl esters .
  • Lipophilicity : tert-Butyl and benzyl esters (logP ~2–3) increase lipophilicity compared to the nitro group, which may reduce aqueous solubility .
  • Reactivity: Aminomethyl or hydroxyl substituents (e.g., in and ) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Molecular Formula Molecular Weight Solubility (Inferred) logP (Estimated)
This compound ~C₂₁H₂₂N₂O₄ ~374.4 Low (non-polar media) ~3.5
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₁NO₃ 239 Moderate (DMSO) ~2.1
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₆H₁₉NO₃ 273 Low (organic solvents) ~2.8

Biological Activity

p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

  • Chemical Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 1225276-23-2

This compound features a spirocyclic structure that contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of azomethine ylides and subsequent cycloaddition reactions. The detailed synthetic pathways can be referenced from literature on similar spiro compounds, which often utilize [3+2]-cycloaddition methods.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of spiro compounds similar to this compound against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
5gMDA-MB-2312.8Induces apoptosis via caspase activation
5lMCF-73.4Inhibition of CDK-2 and EGFR
5oMDA-MB-2314.32Modulation of pro-apoptotic gene expression

These findings suggest that the presence of specific functional groups in spiro compounds enhances their cytotoxicity against breast cancer cells, indicating a promising therapeutic avenue for further exploration .

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Activation of apoptotic pathways leading to increased expression of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).
  • Cell Cycle Arrest : Evidence shows that treatment with similar compounds results in significant changes in cell cycle distribution, particularly an increase in the G0-G1 phase population .
  • Caspase Activation : Compounds have been shown to activate caspases, leading to programmed cell death .

Study on Anticancer Activity

In a comparative study involving spiro compounds, p-Nitrophenyl derivatives were evaluated for their cytotoxic effects against several cancer cell lines including SK-OV-3 and CCRF-CEM. The results indicated that these compounds exhibited varying degrees of antiproliferative activity, with some derivatives showing up to an 87% inhibition rate in specific cell lines .

Safety Profile

While evaluating the safety profile, it was noted that certain derivatives were non-cytotoxic to normal cells (WISH cells), suggesting a selective toxicity towards cancerous cells which is crucial for therapeutic applications .

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